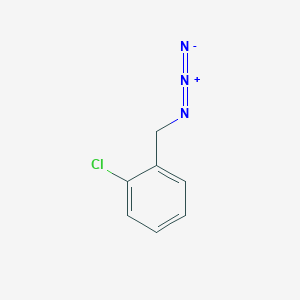

1-(Azidomethyl)-2-chlorobenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(azidomethyl)-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSNISRGGXSMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479928 | |

| Record name | 2-Chlorobenzyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63777-70-8 | |

| Record name | 2-Chlorobenzyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63777-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Azidomethyl 2 Chlorobenzene

Direct Azidation of Benzyl (B1604629) Halides

The most direct and frequently employed route to 1-(Azidomethyl)-2-chlorobenzene involves the treatment of a 2-chlorobenzyl halide with an azide (B81097) salt. This method relies on the inherent reactivity of the benzylic position, which facilitates nucleophilic substitution. The starting material for this synthesis is typically 2-chlorobenzyl chloride or 2-chlorobenzyl bromide.

Nucleophilic Substitution Reactions with Azide Sources

The core of this methodology is the bimolecular nucleophilic substitution (SN2) reaction. In this process, an azide anion (N₃⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon of the 2-chlorobenzyl halide and displacing the halide leaving group (Cl⁻ or Br⁻).

The most common source of the azide anion is sodium azide (NaN₃) due to its availability and effectiveness. The reaction proceeds as follows:

2-Chlorobenzyl halide + NaN₃ → this compound + NaX (where X = Cl or Br)

The benzylic nature of the substrate is crucial, as the adjacent phenyl ring stabilizes the transition state of the SN2 reaction, thereby increasing the reaction rate. chemtube3d.com

Optimization of Reaction Conditions and Solvent Systems

Optimizing the reaction conditions is critical for achieving high yields and minimizing side reactions. The choice of solvent is particularly important for facilitating the SN2 mechanism.

Solvent Systems: Polar aprotic solvents are highly favored for this transformation. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are excellent choices because they effectively solvate the sodium cation while leaving the azide anion relatively free and highly nucleophilic. Acetonitrile is also a viable solvent. In contrast, protic solvents like water or alcohols can solvate the azide anion through hydrogen bonding, reducing its nucleophilicity and leading to lower yields and potential side products, such as the corresponding benzyl alcohol.

Phase-Transfer Catalysis (PTC): To improve reaction rates and efficiency, especially in biphasic systems (e.g., water/organic solvent), a phase-transfer catalyst can be employed. Catalysts like tetrabutylammonium (B224687) bromide (TBAB) facilitate the transfer of the azide anion from the aqueous phase to the organic phase where the 2-chlorobenzyl halide is dissolved, leading to a cleaner and often faster reaction.

| Parameter | Condition | Rationale |

| Azide Source | Sodium Azide (NaN₃) | Common, effective, and inexpensive nucleophile. |

| Solvent | DMF, DMSO | Polar aprotic; enhances nucleophilicity of the azide anion. |

| Temperature | Room Temperature to 60 °C | Balances reaction rate with minimizing decomposition of the azide product. |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Improves reaction efficiency in biphasic systems. |

Microwave-Assisted Synthesis Protocols

To accelerate the synthesis of benzylic azides, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. organic-chemistry.orgnih.gov The nucleophilic substitution of 2-chlorobenzyl halides with sodium azide can be significantly expedited under microwave irradiation. organic-chemistry.org

Key advantages of this protocol include:

Drastic Reduction in Reaction Time: Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. nih.govorganic-chemistry.org

Improved Yields: Rapid heating can minimize the formation of byproducts that may occur over longer reaction times.

Enhanced Reaction Rates: Microwave energy efficiently couples with polar solvents like DMF, leading to rapid and uniform heating of the reaction mixture. nih.gov

A typical microwave-assisted protocol involves heating a mixture of the 2-chlorobenzyl halide and sodium azide in a suitable solvent within a sealed vessel in a microwave reactor.

Conversion from Benzyl Alcohols

Reduction of Benzaldehyde Derivatives to Corresponding Benzyl Alcohols

The necessary precursor, 2-chlorobenzyl alcohol, is most commonly synthesized via the reduction of 2-chlorobenzaldehyde.

Reduction of Aldehydes: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) are highly effective for this transformation. The reaction is typically fast, high-yielding, and can be performed at room temperature.

Another pathway to 2-chlorobenzyl alcohol involves the reduction of a carboxylic acid ester, such as methyl 2-chlorobenzoate. This requires a more powerful reducing agent, typically lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation under high pressure. chemicalbook.com

| Starting Material | Reagent(s) | Product |

| 2-Chlorobenzaldehyde | Sodium Borohydride (NaBH₄) | 2-Chlorobenzyl alcohol |

| Methyl 2-chlorobenzoate | Lithium Aluminum Hydride (LiAlH₄) | 2-Chlorobenzyl alcohol |

| Methyl 2-chlorobenzoate | H₂ / Ruthenium Complex Catalyst | 2-Chlorobenzyl alcohol chemicalbook.com |

Transformation of Hydroxyl Groups to Azide Moieties

Direct conversion of the hydroxyl group of 2-chlorobenzyl alcohol to an azide is challenging because hydroxide (B78521) (OH⁻) is a poor leaving group. Therefore, the hydroxyl group must first be converted into a good leaving group.

Via Sulfonate Esters: A reliable method involves a two-step sequence. First, the alcohol is reacted with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the corresponding mesylate or tosylate. These sulfonate esters are excellent leaving groups and readily undergo SN2 displacement with sodium azide in a polar aprotic solvent to yield this compound. organic-chemistry.org

Using Azidotrimethylsilane (B126382) (TMSN₃): Benzylic alcohols can be directly converted to benzyl azides using azidotrimethylsilane in the presence of a Lewis acid catalyst. organic-chemistry.org This method offers a one-pot solution for the transformation.

Appel-type Reactions: Another approach involves using a combination of triphenylphosphine (B44618) (PPh₃), a source of azide (like sodium azide), and an oxidant such as carbon tetrachloride (CCl₄) or N-bromosuccinimide (NBS). This in-situ process converts the hydroxyl group into a phosphonium (B103445) salt, which is then displaced by the azide nucleophile.

These methods provide versatile alternatives to direct azidation, expanding the range of available synthetic routes to the target compound. organic-chemistry.org

Purification and Characterization Techniques in Synthetic Pathways

Following the synthesis, a mixture containing the desired product, unreacted starting materials, and byproducts is obtained. Therefore, robust purification and characterization steps are essential to isolate and verify the integrity of this compound.

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final product. Commercial sources often specify a purity of ≥97.0% as determined by HPLC. amerigoscientific.comsigmaaldrich.com For related azido (B1232118) compounds, reverse-phase columns, such as a C18 column, are frequently used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and water. nih.gov The method allows for the separation of the target compound from impurities with high resolution. nih.gov

Column Chromatography: For the purification of the crude product on a preparative scale, column chromatography is a standard method. While specific conditions for this compound are not extensively detailed in the provided search results, a common approach for similar compounds involves using silica (B1680970) gel as the stationary phase and a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate. This technique separates compounds based on their differential adsorption to the silica gel, allowing for the isolation of the desired azide.

Spectroscopic Characterization Methodologies

Spectroscopic methods provide definitive structural confirmation of the synthesized this compound. amerigoscientific.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The most characteristic absorption is a strong, sharp peak corresponding to the asymmetric stretching vibration of the azide (–N₃) group, which typically appears in the range of 2100-2150 cm⁻¹. Other expected absorptions include C-H stretching vibrations from the aromatic ring (around 3030-3080 cm⁻¹) and C-Cl stretching vibrations (typically between 550 and 880 cm⁻¹). docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule. For this compound, a characteristic singlet for the methylene (B1212753) protons (–CH₂–) is expected to appear around δ 4.2–4.5 ppm, shifted downfield due to the electron-withdrawing nature of the adjacent azide group. The protons on the aromatic ring would appear as a complex multiplet in the aromatic region (approximately δ 7.2–7.5 ppm). docbrown.info

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, six distinct signals for the aromatic carbons and one signal for the methylene carbon (–CH₂N₃) are expected. The signal for the carbon atom bonded to the chlorine atom would be found around 134 ppm, while the other aromatic carbons would resonate in the 126-130 ppm range. docbrown.info

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular formula of this compound is C₇H₆ClN₃, corresponding to a molecular weight of approximately 167.60 g/mol . amerigoscientific.com The mass spectrum would exhibit characteristic isotopic peaks for the chlorine atom: a molecular ion peak [M]⁺ and an [M+2]⁺ peak with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

Table 2: Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

| IR Spectroscopy | Azide (N₃) asymmetric stretch | ~2100 - 2150 cm⁻¹ |

| Aromatic C-H stretch | ~3030 - 3080 cm⁻¹ | |

| ¹H NMR | Methylene protons (–CH₂N₃) | ~ δ 4.2 - 4.5 ppm (singlet) |

| Aromatic protons | ~ δ 7.2 - 7.5 ppm (multiplet) | |

| ¹³C NMR | Methylene carbon (–CH₂N₃) | Downfield signal |

| Aromatic carbons | ~ δ 126 - 134 ppm | |

| Mass Spectrometry | Molecular Ion [M]⁺ (for ³⁵Cl) | m/z ≈ 167 |

| Molecular Ion [M+2]⁺ (for ³⁷Cl) | m/z ≈ 169 |

Reactivity Profiles and Mechanistic Investigations of 1 Azidomethyl 2 Chlorobenzene

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The CuAAC reaction is a powerful tool for the synthesis of 1,2,3-triazoles from azides and terminal alkynes. The reaction is prized for its high yields, mild reaction conditions, and exceptional regioselectivity.

Regioselectivity in 1,2,3-Triazole Formation

A defining feature of the copper(I)-catalyzed azide-alkyne cycloaddition is its remarkable control over regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the CuAAC reaction almost exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. In the case of 1-(azidomethyl)-2-chlorobenzene, its reaction with a terminal alkyne in the presence of a copper(I) catalyst is expected to yield the corresponding 1-(2-chlorobenzyl)-4-substituted-1H-1,2,3-triazole. This high regioselectivity is a result of the stepwise mechanism involving copper-acetylide intermediates, which directs the cycloaddition pathway.

The presence of the 2-chloro substituent on the benzyl (B1604629) group of this compound does not alter the fundamental regioselectivity of the CuAAC reaction. The electronic influence of the chlorine atom is generally not significant enough to override the strong directing effect of the copper catalyst. However, the steric bulk of the ortho-substituent can play a role in the reaction kinetics. In a study comparing the reactivity of various benzyl azides, it was noted that while electronic effects of substituents on the aromatic ring did not show significant differences in reactivity, the slightly lower yield for 2-chlorobenzyl azide (B81097) compared to other benzyl azides could be attributed to steric hindrance. nih.gov

Catalytic Systems and Ligand Design for CuAAC

The choice of the catalytic system is paramount in optimizing the CuAAC reaction. These systems can be broadly categorized into homogeneous and heterogeneous catalysts, with ligand design playing a crucial role in the catalyst's stability and activity.

Homogeneous catalysts are soluble in the reaction medium, offering high activity and accessibility. A common method for generating the active Cu(I) species is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate (B8700270) (NaAsc).

In a specific investigation into the CuAAC reaction in a dicationic, podand-like ionic liquid/water system, this compound (2-chlorobenzyl azide) was reacted with phenylacetylene (B144264). nih.gov The reaction, catalyzed by CuSO₄ and sodium ascorbate in a 1:1 mixture of the ionic liquid and water, proceeded to completion, affording the desired 1-(2-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole. The following table summarizes the findings for 2-chlorobenzyl azide in comparison to other benzyl azides under these specific conditions.

| Entry | Azide | Reaction Time (min) | Yield (%) |

| 1 | Benzyl azide | 10 | 95 |

| 2 | 4-Methylbenzyl azide | 10 | 96 |

| 3 | 4-Methoxybenzyl azide | 10 | 94 |

| 4 | 2-Chlorobenzyl azide | 15 | 90 |

| 5 | 4-Chlorobenzyl azide | 12 | 92 |

Reaction Conditions: Azide (1 mmol), phenylacetylene (1 mmol), CuSO₄ (0.01 mmol), Sodium Ascorbate (0.05 mmol), Ionic Liquid/H₂O (1:1), Room Temperature. Data sourced from Ghavanloo, M., & Ghassemzadeh, M. (2014). nih.gov

The data indicates that while 2-chlorobenzyl azide is a competent substrate for this reaction, its performance is slightly diminished in terms of reaction time and yield compared to unsubstituted benzyl azide and benzyl azides with para-substituents. nih.gov This is likely due to the steric hindrance imposed by the ortho-chloro group, which can impede the approach of the azide to the copper-acetylide intermediate. nih.gov

Heterogeneous copper catalysts are insoluble in the reaction medium and offer the significant advantage of easy separation from the reaction mixture and potential for recycling. These catalysts often consist of copper nanoparticles or complexes immobilized on solid supports such as silica (B1680970), charcoal, or polymers. While no specific studies have been found that detail the use of heterogeneous copper catalysts with this compound, the general principles of heterogeneous CuAAC catalysis would apply. The steric hindrance of the ortho-chloro group in this compound might influence its interaction with the active sites on the surface of a heterogeneous catalyst, potentially affecting reaction rates compared to less hindered azides.

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for a variety of transition metal-catalyzed reactions, including the CuAAC. NHC-copper complexes are known for their high stability and catalytic activity. They can facilitate the reaction under mild conditions and at low catalyst loadings. Although specific research detailing the use of NHC-copper catalysts with this compound is not available, studies on other sterically demanding azides suggest that the robust nature of NHC-copper catalysts could be beneficial. The strong σ-donating ability of NHCs can enhance the stability of the copper(I) center and promote the catalytic cycle.

Impact of Reaction Parameters on CuAAC Efficiency

The efficiency of the CuAAC reaction is influenced by several parameters, including the solvent, temperature, and catalyst loading. For a sterically hindered substrate like this compound, these parameters can be particularly crucial.

Solvent: The choice of solvent can significantly impact the solubility of the reactants and the catalyst, thereby affecting the reaction rate. The study by Ghavanloo and Ghassemzadeh demonstrated the effectiveness of an ionic liquid/water mixture for the reaction of 2-chlorobenzyl azide. nih.gov In general, a variety of protic and aprotic polar solvents, including water, t-BuOH/water mixtures, DMSO, and DMF, are commonly used for CuAAC reactions.

Temperature: CuAAC reactions are often performed at room temperature. However, for less reactive or sterically hindered substrates, moderate heating can increase the reaction rate. The optimal temperature would need to be determined empirically to balance reaction speed with potential side reactions or catalyst decomposition.

Catalyst Loading: High yields in CuAAC can often be achieved with low catalyst loadings, typically in the range of 1-5 mol%. For more challenging substrates, a higher catalyst concentration might be necessary to drive the reaction to completion in a reasonable timeframe.

Exploration of CuAAC Mechanistic Pathways

Initially, a mononuclear mechanism was proposed, but recent experimental and computational studies strongly support a dinuclear copper acetylide complex as the key catalytic species. nih.gov The reaction is understood to proceed through a series of steps involving the formation of copper(I) acetylides. beilstein-journals.org The use of copper(I) salts directly is possible but often requires an inert atmosphere, while in situ reduction of copper(II) salts or the use of metallic copper are common and robust alternatives. beilstein-journals.org

Ligands play a crucial role in stabilizing the copper(I) intermediates and enhancing catalytic efficiency. nih.gov A variety of N-, P-, and S-based ligands have been explored for this purpose. nih.gov The reaction of this compound with a terminal alkyne in the presence of a suitable copper(I) source and potentially a ligand would proceed through this general mechanistic framework to yield the corresponding 1,2,3-triazole product. While the specific kinetics and intermediates for this compound have not been detailed in the provided results, the general principles of the dinuclear CuAAC mechanism would apply.

Other Azide-Mediated Transformations

The azide functional group in this compound is a versatile handle for a variety of chemical transformations beyond cycloadditions.

The Staudinger reduction provides a mild and efficient method for the conversion of azides to primary amines. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.org The reaction involves the treatment of the organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. wikipedia.orgorganic-chemistry.org This intermediate is then hydrolyzed to yield the primary amine and a phosphine oxide byproduct. wikipedia.orgopenochem.org

The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide (B1677712) intermediate. nih.gov This intermediate then undergoes an irreversible retro-cycloaddition to extrude nitrogen gas (N₂) and form the iminophosphorane. nih.gov The high thermodynamic stability of N₂ gas makes this step very favorable. organicchemistrytutor.com Subsequent hydrolysis of the iminophosphorane in aqueous media produces the corresponding primary amine, in this case, (2-chlorophenyl)methanamine, and triphenylphosphine oxide. wikipedia.orgopenochem.org This method is particularly useful when other reducible functional groups are present in the molecule. organicchemistrytutor.com

The iminophosphorane intermediate generated in the Staudinger reaction can be intercepted by an electrophile, such as a carbonyl compound, in a process known as the Aza-Wittig reaction. wikipedia.orgchem-station.com This reaction is analogous to the conventional Wittig reaction and serves as a powerful tool for the synthesis of imines. wikipedia.orglibretexts.org

In the context of this compound, the in situ generated iminophosphorane can react with an aldehyde or ketone. The mechanism mirrors the Wittig reaction, involving the formation of a betaine (B1666868) and a subsequent four-membered oxazaphosphetane intermediate which then collapses to form the imine and triphenylphosphine oxide. libretexts.org This reaction can also be performed intramolecularly, providing a route to N-heterocyclic compounds. wikipedia.org Furthermore, the scope of the aza-Wittig reaction extends beyond aldehydes and ketones to include reactions with carbon dioxide to form isocyanates and with isocyanates to yield carbodiimides. wikipedia.org

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.org While this compound is a benzylic azide and not an acyl azide, the principles of azide decomposition are relevant. The Curtius rearrangement itself is a versatile reaction for converting carboxylic acids into amines, urethanes, and ureas via an isocyanate intermediate. nih.govnih.gov

The mechanism of the Curtius rearrangement is believed to be a concerted process where the migration of the R group occurs simultaneously with the expulsion of nitrogen gas, rather than a two-step process involving a discrete nitrene intermediate. wikipedia.org This rearrangement proceeds with complete retention of stereochemistry at the migrating carbon. nih.govnih.gov One-pot procedures using reagents like diphenylphosphoryl azide (DPPA) allow for the direct conversion of carboxylic acids to the corresponding isocyanates, avoiding the isolation of potentially explosive acyl azides. nih.gov A DMAP-catalyzed one-pot Curtius rearrangement has also been developed. organic-chemistry.org

Although the concerted mechanism is favored for the Curtius rearrangement, the formation of nitrene intermediates from azides under certain conditions (e.g., photolysis or thermolysis in the absence of a migrating group) is a well-documented phenomenon. Benzylic azides, such as this compound, can potentially generate the corresponding nitrene upon decomposition.

These highly reactive nitrene intermediates can undergo a variety of reactions, including C-H insertion and addition to double bonds. This reactivity can be harnessed for crosslinking applications. For instance, if this compound were incorporated into a polymer or a biological system, activation of the azide (e.g., by light) could lead to the formation of a nitrene that would then react with surrounding molecules, forming covalent crosslinks.

Reactivity and Functionalization Potential of the Aromatic Chlorine Substituent

The chlorine atom on the benzene (B151609) ring of this compound exhibits reactivity characteristic of an aryl halide. The C-Cl bond in chlorobenzene (B131634) is stronger than in a typical haloalkane due to the partial double bond character arising from the delocalization of chlorine's lone pair electrons into the benzene ring. youtube.com This makes nucleophilic substitution reactions more difficult. youtube.com

Despite being a deactivating group due to its inductive electron-withdrawing effect, the chlorine atom is an ortho-, para-director for electrophilic aromatic substitution. youtube.com However, the reactivity of the ring towards electrophiles is lower than that of benzene itself. youtube.com

The chlorine atom can be replaced through nucleophilic aromatic substitution, but this typically requires harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups on the ring. More modern methods, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), offer milder and more versatile routes to functionalize the aromatic ring by replacing the chlorine atom with carbon, nitrogen, or oxygen nucleophiles. These reactions would allow for the introduction of a wide range of functional groups at the 2-position of the benzene ring, further expanding the synthetic utility of this compound.

Electronic and Steric Influences of Ortho-Chlorine

The reactivity of this compound is significantly modulated by the presence of the chlorine atom at the ortho position relative to the azidomethyl group. These influences can be categorized into electronic and steric effects, which collectively impact the behavior of both the azidomethyl moiety and the aromatic ring.

Electronic Effects: The chlorine atom exerts two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma bond. This effect is strongest at the carbon atom directly attached to the chlorine (C2) and decreases with distance. This electron withdrawal deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzyl azide. However, this deactivation also renders the ring more electron-deficient and thus more susceptible to nucleophilic attack. masterorganicchemistry.comnih.gov

Steric Effects: The chlorine atom is significantly larger than a hydrogen atom, introducing steric hindrance around the C1 and C2 positions of the phenyl ring. This bulkiness can physically obstruct the approach of reagents to the adjacent azidomethyl group, potentially slowing down reactions that occur at the azide or the benzylic carbon. It also hinders substitution at the C2 position of the ring itself.

The interplay of these effects dictates the molecule's reactivity profile. For instance, while the electron-withdrawing nature of chlorine might activate the ring for nucleophilic aromatic substitution, its steric bulk could hinder the approach of a nucleophile to the C2 position. libretexts.org

| Effect | Type | Description | Impact on Reactivity |

|---|---|---|---|

| Electronic | Inductive (-I) | Electron withdrawal from the ring due to chlorine's electronegativity. | Deactivates the ring towards electrophilic attack; Activates the ring for nucleophilic aromatic substitution. nih.gov |

| Electronic | Resonance (+R) | Electron donation from chlorine's lone pairs into the ring's pi-system. | Partially counteracts the inductive effect, but is less dominant. |

| Steric | Hindrance | The physical bulk of the chlorine atom obstructs access to adjacent sites. | May reduce reaction rates at the azidomethyl group and the C2 position of the ring. |

Strategies for Further Functionalization of the Chlorinated Phenyl Ring

The presence of the C-Cl bond on the phenyl ring of this compound offers a valuable handle for further molecular elaboration through various synthetic transformations. These strategies primarily involve the substitution or coupling at the chlorinated carbon, leveraging its reactivity while aiming to preserve the integrity of the azidomethyl group. Key methods include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Aryl chlorides can undergo nucleophilic aromatic substitution, particularly when the ring is rendered electron-poor by substituents. libretexts.org In this case, the chlorine atom itself acts as an activating group (via its inductive effect) and the leaving group. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The viability of this method depends on the nucleophile's strength and the reaction conditions. Strong nucleophiles such as alkoxides (RO-), thiolates (RS-), and amines can displace the chloride. The primary challenge is ensuring the stability of the azide group, which can itself be a nucleophile or be sensitive to strongly basic or reducing conditions. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to aryl chlorides. uwindsor.ca The key is to select a catalyst system (palladium precursor and ligand) that facilitates the reaction at the C(sp²)-Cl bond at a rate significantly faster than any potential reaction with the azidomethyl group.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. youtube.comorganic-chemistry.org Studies have demonstrated that highly selective coupling of a C(sp²)-Br bond can be achieved in the presence of a C(sp³)-Cl bond, which is structurally analogous to this compound. nih.gov This suggests that selective coupling at the aryl chloride is feasible. Typical conditions involve a palladium source like Pd(OAc)₂, a phosphine ligand, and a base. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.orgorganic-chemistry.org The development of copper-free Sonogashira protocols provides milder reaction conditions that are more tolerant of sensitive functional groups. nih.gov The compatibility of the azide group is suggested by multi-step syntheses where Sonogashira coupling is followed by a cycloaddition reaction with an azide, indicating the resulting alkyne is stable to azides. mdpi.com

Buchwald-Hartwig Amination: This is a premier method for constructing aryl C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org Crucially, research has demonstrated that the Buchwald-Hartwig amination is compatible with the azide functional group. Azidoaryl halides have been successfully coupled with various amines using a fourth-generation Buchwald precatalyst at moderate temperatures (e.g., 50 °C), leaving the azide group intact. nih.gov This provides a direct and validated method for introducing amine functionalities onto the chlorinated ring of the title compound.

| Reaction Name | Coupling Partner | Bond Formed | Typical Reagents |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides, Thiolates, Amines | C-O, C-S, C-N | NaOR, NaSR, R₂NH, Strong Base |

| Suzuki-Miyaura Coupling | Boronic Acids (RB(OH)₂) | C-C (Aryl-Aryl) | Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Base (e.g., Cs₂CO₃). nih.gov |

| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | C-C (Aryl-Alkynyl) | Pd Catalyst, Optional Cu(I) co-catalyst, Base (e.g., Amine). wikipedia.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | C-N (Aryl-Amino) | Pd Precatalyst (e.g., G4-CPhos), Base (e.g., NaOtBu). nih.gov |

Derivatization Strategies and Molecular Diversity Through 1 Azidomethyl 2 Chlorobenzene

Synthesis of Novel 1,2,3-Triazole Derivatives

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles from azides like 1-(azidomethyl)-2-chlorobenzene. longdom.orgnih.gov This reaction is valued for its high efficiency, mild reaction conditions, and broad functional group tolerance. longdom.org The general scheme involves the reaction of the azide (B81097) with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). longdom.org

Design and Preparation of Halogenated Benzyl (B1604629) Triazole Scaffolds

The 2-chlorobenzyl moiety of this compound allows for the creation of triazole scaffolds bearing a specific halogenation pattern. This is particularly relevant in medicinal chemistry, where halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

A study by Yoshida and colleagues, while not using this compound directly, demonstrates a powerful strategy for creating functionalized halogenated aryl azides that can be converted into triazoles. frontiersin.orgnih.gov They reported an efficient method to prepare organomagnesium intermediates from azido-substituted aryl iodides by protecting the azido (B1232118) group, performing an iodine-magnesium exchange, and then reacting with various electrophiles. frontiersin.orgnih.gov For instance, they synthesized 4-azido-2-chlorobenzaldehyde from 4-azido-2-chlorophenyl iodide. frontiersin.orgnih.gov This aldehyde was then successfully used in a CuAAC reaction with a terminal alkyne to yield a highly functionalized triazole, demonstrating that the halogenated benzyl azide motif is compatible with these transformations. frontiersin.orgnih.gov This approach highlights how halogenated benzyl azides can be incorporated into complex structures while retaining the halogen functionality for further diversification or to modulate biological activity.

Table 1: Synthesis of a Halogenated Benzyl Triazole Derivative

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Azido-2-chlorobenzaldehyde | Phenylacetylene (B144264) | 1-(4-azido-2-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole | High | frontiersin.orgnih.gov |

Integration into Complex Molecular Architectures (e.g., Bispidine Cores, Dendrimeric Structures)

The robust nature of the CuAAC reaction allows for the incorporation of the this compound unit into larger, more complex molecular frameworks.

Bispidine Cores: Bispidines, which are 3,7-diazabicyclo[3.3.1]nonane scaffolds, are important ligands in coordination chemistry. nih.govbeilstein-journals.org Researchers have successfully introduced triazole moieties onto bispidine cores using the CuAAC reaction. nih.govbeilstein-journals.org In a typical approach, a bispidine scaffold is functionalized with propargyl groups (containing terminal alkynes). This alkyne-functionalized bispidine is then reacted with an azide, such as this compound, to append the halogenated benzyl triazole unit to the bispidine core. nih.govbeilstein-journals.org This strategy has been used to create a library of bis-triazole bispidines with potential applications in catalysis and materials science. nih.govbeilstein-journals.orgnih.gov

Dendrimeric Structures: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govresearchgate.net Click chemistry has become a powerful tool for the synthesis and functionalization of dendrimers. nih.gov The "grow-then-click" strategy involves first synthesizing a dendrimer with terminal alkyne or azide groups and then attaching functional molecules via CuAAC. nih.gov For instance, a dendrimer bearing multiple terminal alkyne groups could be reacted with this compound to create a dendrimer with a periphery of chlorinated benzyl triazole units. nih.govrsc.org This approach allows for the precise placement of a large number of functional groups on the dendrimer surface, which is advantageous for applications in drug delivery, sensors, and light-harvesting. nih.govnih.gov

Generation of Hybrid Molecules (e.g., Triazole-Nucleobase Conjugates)

Hybrid molecules that combine a triazole linker with other biologically relevant moieties, such as nucleobases, are of significant interest in medicinal and bioorganic chemistry. researchgate.netchemrxiv.org The triazole ring can act as a stable linker connecting a nucleobase to another molecule or can itself be part of a nucleoside analog where it replaces the phosphodiester backbone. researchgate.netorganic-chemistry.org

The synthesis of triazole-nucleobase conjugates can be readily achieved by reacting a propargylated nucleobase (a nucleobase modified to contain a terminal alkyne) with an azide. researchgate.net Using this compound in this reaction would yield a conjugate where the 2-chlorobenzyl group is linked to the nucleobase via a 1,2,3-triazole ring. Such hybrid molecules have been explored for their potential antiviral and anticancer activities. researchgate.netchemrxiv.org For example, novel branched nucleoside dimers containing a 1,2,3-triazole linkage have been synthesized through the 1,3-dipolar cycloaddition of acetylene-modified nucleosides with 3′-azido-3′-deoxythymidine (AZT). researchgate.net

Table 2: Representative "Click" Reaction for Triazole-Nucleobase Conjugate Synthesis

| Azide Component | Alkyne Component | Product Type | Potential Application | Reference |

|---|---|---|---|---|

| This compound | 3'-O-Propargylthymidine | Halogenated Benzyl-Triazole-Nucleoside | Antiviral/Anticancer Agents | researchgate.net |

| 3′-Azido-3′-deoxythymidine (AZT) | N-3 or C-5 Acetylene Nucleosides | Branched Nucleoside Dimers | Therapeutic Candidates | researchgate.net |

Formation of Other Nitrogen-Containing Heterocycles (e.g., Tetrazoles)

While the azide group of this compound is most commonly used for triazole synthesis, it can also participate in the formation of other nitrogen-rich heterocycles, such as tetrazoles. Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. beilstein-journals.org

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide with a nitrile. nih.govnih.gov This reaction can be catalyzed by various reagents, including zinc salts, and often requires heating. nih.govimpactfactor.org In this context, this compound could theoretically react with a nitrile (R-C≡N) to form a 1,5-disubstituted tetrazole.

Another established route to 1-substituted tetrazoles involves the reaction of an azide with an isocyanide. nih.gov This reaction provides an alternative pathway to tetrazole-containing compounds from azide precursors. While specific examples employing this compound for tetrazole synthesis are not widely reported in the literature, these general and well-established methods represent viable strategies for its derivatization into this important class of heterocycles. nih.govnih.govimpactfactor.org

Table 3: General Methods for Tetrazole Synthesis from Azides

| Azide | Reactant | Product | General Conditions | Reference |

|---|---|---|---|---|

| Organic Azide (e.g., 2-Chlorobenzyl Azide) | Nitrile (R-C≡N) | 5-Substituted-1H-tetrazole | Lewis or Brønsted acid catalysis, heat | nih.govnih.govimpactfactor.org |

| Organic Azide (e.g., 2-Chlorobenzyl Azide) | Isocyanide (R-N≡C) | 1-Substituted-1H-tetrazole | [3+2] cycloaddition | nih.gov |

Applications of 1 Azidomethyl 2 Chlorobenzene and Its Derivatives in Advanced Chemical Research

Role as an Intermediate in Multi-Step Organic Synthesis

The reactivity of the azido (B1232118) group and the presence of the chloro-substituted benzene (B151609) ring make 1-(azidomethyl)-2-chlorobenzene a significant player in multi-step organic synthesis. libretexts.org It acts as a foundational molecule that can be elaborated into more complex structures.

Precursor for High-Value Chemical Building Blocks

This compound is a precursor for a variety of high-value chemical building blocks, which are essential for constructing larger, functional molecules in fields like medicinal chemistry and materials science. fluorochem.co.uklifechemicals.comsigmaaldrich.com The azido group is particularly useful as it can be readily transformed into other functional groups.

A primary application is in the synthesis of 1,2,3-triazole derivatives through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.govsigmaaldrich.com This reaction is highly efficient and regioselective, yielding 1,4-disubstituted triazoles which are important scaffolds in drug discovery due to their diverse biological activities. nih.gov For instance, reacting this compound with various alkynes produces a library of triazole compounds.

Furthermore, the azide (B81097) moiety can be reduced to a primary amine, yielding 2-chlorobenzylamine. sigmaaldrich.comnih.gov This amine is a valuable building block for synthesizing a range of heterocyclic compounds and ligands. journalagent.comnih.govchemmethod.com The transformation of the azide to an amine opens up a different set of synthetic possibilities, allowing for the introduction of nitrogen-containing functionalities into a target molecule.

The table below summarizes key transformations of this compound into valuable building blocks.

| Starting Material | Reagent(s) | Product | Application of Product |

| This compound | Terminal Alkyne, Copper(I) Catalyst | 1-(2-Chlorobenzyl)-4-substituted-1H-1,2,3-triazole | Heterocyclic synthesis, Medicinal chemistry nih.gov |

| This compound | Reducing Agent (e.g., H₂, Pd/C) | 2-Chlorobenzylamine | Ligand synthesis, Further functionalization sigmaaldrich.comnih.gov |

This table illustrates the role of this compound as a precursor to other important chemical intermediates.

Modular Synthesis of Complex Organic Molecules

Modular synthesis relies on the assembly of complex molecules from smaller, pre-functionalized units, and this compound is well-suited for this approach. rsc.orgresearchgate.net The concept of "click chemistry," particularly the CuAAC reaction, exemplifies this modularity. organic-chemistry.orgnih.govwikipedia.org

Researchers can synthesize a variety of azide-containing and alkyne-containing fragments and then "click" them together in the presence of a copper catalyst. researchgate.net this compound serves as a readily available azide-containing module. This allows for the rapid generation of a diverse set of complex molecules from a common set of starting materials. This strategy has been employed in the synthesis of libraries of compounds for drug screening and in the development of functional materials. nih.gov

An example of this modular approach involves the reaction of this compound with a complex, alkyne-functionalized molecule to create a larger, multi-component system in a single, high-yielding step. researchgate.net This avoids lengthy and often low-yielding traditional multi-step syntheses.

Materials Science Applications

The reactivity of the azide group in this compound and its derivatives is harnessed in materials science for the functionalization of polymers and the modification of surfaces and nanomaterials.

Polymer Functionalization and Crosslinking Agents

The azide group is an excellent functional handle for modifying polymers. google.com Polymers can be synthesized with alkyne groups, and then this compound or its derivatives can be "clicked" onto the polymer backbone to introduce the chlorobenzyl functionality. nih.gov This process, known as polymer functionalization, can alter the properties of the polymer, such as its solubility, thermal stability, or biocompatibility.

Alternatively, polymers containing halide groups can be converted to azido-functionalized polymers via nucleophilic substitution, which can then undergo click reactions. sigmaaldrich.com For example, a polymer with a terminal bromide can be treated with an azide source to install a terminal azide group, which is then ready for reaction with an alkyne. sigmaaldrich.com

Furthermore, if a molecule contains two azide groups, it can act as a crosslinking agent. By reacting with a polymer that has multiple alkyne groups, it can form bridges between polymer chains, leading to the formation of a crosslinked network. This is crucial for creating materials like hydrogels and elastomers with specific mechanical properties. While this compound itself has only one azide, related diazido compounds can be used for this purpose.

The table below outlines methods for polymer functionalization using azide-alkyne click chemistry.

| Polymer Type | Functionalization Strategy | Resulting Polymer |

| Alkyne-terminated polymer | Reaction with this compound via CuAAC | Polymer with terminal chlorobenzyl groups |

| Halide-terminated polymer | Conversion to azido-terminated polymer, then CuAAC with an alkyne | Crosslinked or functionalized polymer network sigmaaldrich.com |

This table demonstrates the versatility of azide-containing compounds in modifying polymer architectures.

Surface Modification and Nanomaterial Conjugation (e.g., Carbon Nanotubes)

The principles of click chemistry are also applied to modify the surfaces of materials and to conjugate molecules to nanomaterials like carbon nanotubes (CNTs). nih.gov The surface of a material, such as silicon or gold, can be functionalized with alkyne groups. Subsequent reaction with this compound introduces a layer of chlorobenzyl groups onto the surface, altering its chemical and physical properties.

In the realm of nanomaterials, CNTs can be functionalized to improve their solubility and processability, and to impart new functionalities. nih.gov One approach involves introducing azide groups onto the CNT surface. nih.gov These azide-functionalized CNTs can then be reacted with alkyne-containing molecules, including fluorescent dyes or biomolecules, via click chemistry. nih.govresearchgate.net This covalent attachment ensures a stable and robust functionalization. While direct use of this compound on CNTs is less common than other azide-functionalization methods, the underlying chemical principles are the same.

Catalytic Applications of Derived Ligands

While this compound is not itself a catalyst, it serves as a valuable precursor for the synthesis of ligands that are used in catalysis. nih.gov A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can then act as a catalyst.

The most common route involves the reduction of the azide group in this compound to form 2-chlorobenzylamine. sigmaaldrich.com This primary amine can then be used to synthesize more complex polydentate ligands, which have multiple binding sites for a metal ion. For example, it can be reacted with other molecules to create Schiff base ligands or multidentate amine-based ligands.

These ligands, when complexed with transition metals like nickel or zinc, can form catalysts for a variety of organic reactions, such as Henry reactions, which are carbon-carbon bond-forming reactions. nih.gov The structure of the ligand, which originates from the 2-chlorobenzyl framework, plays a crucial role in determining the activity and selectivity of the resulting catalyst. nih.gov

Design of Metal Complexes for Organic Transformations

While specific research on metal complexes derived directly from this compound is not extensively documented, the closely related isomer, 1-(azidomethyl)-4-chlorobenzene, has been utilized in coordination chemistry. The azide group in these compounds can coordinate with various transition metals, leading to the formation of metal-azide complexes. These complexes have shown potential as catalysts in organic reactions, particularly in facilitating carbon-carbon bond formation.

The general approach involves the synthesis of ligands, often Schiff bases, from precursors like chlorobenzaldehydes, which are structurally related to this compound. These ligands are then complexed with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). The resulting metal complexes have demonstrated catalytic activity in various organic transformations. For instance, Cu(II) complexes with Schiff base ligands derived from 3-chlorobenzaldehyde (B42229) have shown remarkable catalytic activity in Claisen-Schmidt condensation reactions for the synthesis of chalcones, achieving high yields. rudn.ru

The catalytic efficacy of these metal complexes is influenced by the nature of the ligand and the metal center. The coordination environment around the metal ion, dictated by the ligand's structure, plays a crucial role in the catalytic cycle.

Assessment of Ligand Coordination Properties

The coordination properties of ligands derived from azidomethyl-chlorobenzenes are a subject of interest in inorganic chemistry. The azide group can act as a versatile ligand, coordinating to metal centers in different modes. The electronic and steric properties of the chlorophenyl group influence the coordination behavior of the ligand and the stability and reactivity of the resulting metal complex.

Techniques such as elemental analysis, UV-Visible spectroscopy, FT-IR spectroscopy, and NMR spectroscopy are employed to characterize the metal complexes and elucidate the coordination of the ligand to the metal ion. rudn.ru For example, in Schiff base complexes, the coordination through the azomethine nitrogen is a key feature. rudn.ru Molar conductivity measurements can help determine the electrolytic nature of the complexes in solution. researchgate.net

Bioactive Compound Development (Pre-clinical/In Vitro Research Focus)

The derivatives of this compound, particularly triazoles formed via "click chemistry," are of significant interest in the development of new bioactive compounds. The 1,2,3-triazole ring is a well-known pharmacophore present in numerous drugs.

Development of Antileishmanial Agents

Leishmaniasis is a parasitic disease for which new, effective, and less toxic treatments are urgently needed. While direct studies on antileishmanial agents from this compound are scarce, related heterocyclic compounds have shown promise. For instance, aminated indolylmaleimide derivatives have been synthesized and identified as potent inhibitors of leishmanial DNA topoisomerase 1B, showing significant activity against Leishmania donovani promastigotes. nih.gov Furthermore, 2-acylpyrrole derivatives have been identified as new lead compounds with in vitro activity against both visceral (L. donovani) and cutaneous (L. amazonensis) leishmaniasis. nih.gov The synthesis of such nitrogen-containing heterocycles could potentially start from azido-functionalized precursors.

Synthesis and Evaluation of Fungicidal Compounds

The development of novel antifungal agents is crucial to combat drug-resistant fungal infections. Triazole derivatives, which can be synthesized from azides like this compound, are a major class of antifungal drugs. Research has shown that novel 1,2,3-triazole analogues exhibit potent in vitro antifungal activity against a range of human pathogenic fungi, including various Candida and Aspergillus species. nih.gov

For example, a series of 1,2,3-triazole analogs were synthesized and evaluated for their antifungal activity. The results showed that many of these compounds displayed significant activity when compared to established drugs like voriconazole (B182144) and fluconazole (B54011). nih.gov The general synthetic route to these triazoles often involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. sigmaaldrich.com

| Compound Type | Target Fungi | Key Findings |

| 1,2,3-Triazole analogs | Candida albicans, Candida parapsilosis, Candida haemuloni, Aspergillus niger, Aspergillus flavus | Potent in vitro antifungal activity, comparable or superior to fluconazole and voriconazole. nih.gov |

| Substituted 1,2,4-triazoles | Candida albicans, Cryptococcus neoformans | Derivatives with specific substitutions showed more effective antifungal activity. rudn.ru |

Research into Herbicidal and Phytotoxic Agents

The search for new herbicides with novel modes of action is an ongoing effort in agricultural chemistry. Derivatives of chloro-substituted aromatic compounds have been explored for their herbicidal potential. For example, novel chloroacetamide derivatives have been synthesized and shown to exhibit significant herbicidal activity against both broadleaf and grass weeds. nih.gov These compounds are synthesized through a Schiff base mechanism followed by chloroacetylation. nih.gov

Furthermore, triazole derivatives synthesized from halogenated benzyl (B1604629) azides have been shown to interfere with the germination and radicle growth of various plant species, indicating their potential as phytotoxic agents. researchgate.net

| Compound Class | Target Weeds | Mechanism of Action (Proposed) |

| Chloroacetamide derivatives | Anagallis arvensis, Lolium temulentum | Inhibition of Very Long Chain Fatty Acid Synthase (VLCFAs). nih.gov |

| 1,2,3-Triazole derivatives | Lactuca sativa, Cucumis sativus, Allium cepa | Interference with germination and radicle growth. researchgate.net |

| Phenylpyrazole derivatives | Abutilon theophrasti, Amaranthus retroflexus | Good herbicidal activity in pre- and post-emergence treatments. |

Investigations into Enzyme Modulators (e.g., Tyrosinase Activators, Phosphatase Inhibitors)

Enzyme modulation is a key strategy in drug discovery. While there is no specific research on tyrosinase activators derived from this compound, the development of enzyme inhibitors is a more common goal.

Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are sought after for treating hyperpigmentation disorders. Benzothiazole derivatives have been identified as potent tyrosinase inhibitors. nih.gov While not directly derived from this compound, these structures highlight the potential of aromatic compounds in this area.

Phosphatase Inhibitors: Protein phosphatases are crucial regulators of cellular signaling, and their inhibitors are valuable research tools and potential therapeutics. Natural product-derived compound collections have been screened to discover new phosphatase inhibitor classes. For instance, indoloquinolizidines have been identified as the first inhibitors of MptpB, a phosphatase from Mycobacterium tuberculosis.

| Enzyme Target | Inhibitor Class | Key Findings |

| Mushroom Tyrosinase | Benzothiazole derivatives | Potent inhibition, with some compounds being significantly more effective than kojic acid. nih.gov |

| MptpB (from M. tuberculosis) | Indoloquinolizidines | First identified inhibitors for this phosphatase, with some showing high selectivity. |

| Shp-2, PTP1B | O-heterocyclic compounds | Potent and selective inhibitors discovered from natural product-inspired libraries. |

No Publicly Available Research on the Corrosion Inhibition Properties of this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research studies were found detailing the use of this compound or its derivatives as corrosion inhibitors. Consequently, the data required to elaborate on its electrochemical efficacy and adsorption mechanisms on metal surfaces is not available in published research.

The development of an article focusing on the "," with a specific focus on corrosion inhibition, cannot be completed at this time due to the absence of experimental findings. The required sections, "Electrochemical Assessment of Inhibitory Efficacy" and "Analysis of Adsorption Mechanisms on Metal Surfaces," necessitate empirical data from established scientific methodologies.

For context, a typical investigation into a compound's corrosion inhibition properties would involve the following:

Electrochemical Assessment: Techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) would be employed. mdpi.com These studies would yield critical data points like corrosion potential (Ecorr), corrosion current density (icorr), polarization resistance (Rp), and charge transfer resistance (Rct), which are used to calculate the inhibitor's efficiency. researchgate.netscielo.br

Analysis of Adsorption Mechanisms: The interaction between the inhibitor molecule and the metal surface would be investigated. This involves fitting experimental data to various adsorption isotherms (e.g., Langmuir, Temkin) to understand the nature of the adsorption. nih.gov Thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads) would be calculated to determine if the process is spontaneous and whether it involves physical adsorption, chemical adsorption, or a combination of both. mdpi.com

While the functional groups present in this compound, namely the aromatic chloro- group and the azido- group, are found in various known corrosion inhibitors, studies on this specific molecular combination for this application have not been published. kyushu-u.ac.jpresearchgate.net Research on other organic molecules, such as theophylline-triazole derivatives and various Schiff bases, demonstrates the standard methodologies used in this field of study. kyushu-u.ac.jpnih.gov However, per the specific constraints of the request, information on these unrelated compounds cannot be substituted.

Until research is conducted and published on this compound as a corrosion inhibitor, a scientifically accurate article on this specific application cannot be generated.

Theoretical and Computational Investigations on 1 Azidomethyl 2 Chlorobenzene and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

No specific Density Functional Theory (DFT) studies or other quantum chemical calculations for 1-(Azidomethyl)-2-chlorobenzene were identified in the literature search. Such studies would typically provide insights into the molecule's electronic structure, optimized geometry, vibrational frequencies, and other quantum mechanical properties.

Molecular Modeling for Structure-Activity Relationship (SAR) Elucidation

The literature search did not yield any molecular modeling or SAR studies for derivatives of this compound. This type of research is crucial for understanding how structural modifications of the molecule would affect its biological activity or chemical reactivity.

Computational Studies on Reaction Mechanisms and Transition States

There is a lack of published computational studies on the reaction mechanisms and transition states involving this compound. Such investigations would be valuable for elucidating the pathways of reactions it participates in, such as click chemistry, and for determining the energy barriers associated with these transformations.

Future Research Directions and Emerging Trends

Exploration of Unconventional Reactivity Patterns

While the azide (B81097) moiety is well-known for its participation in reliable reactions like the Huisgen 1,3-dipolar cycloaddition ("click chemistry") and Staudinger reductions, future research is aimed at uncovering and exploiting less conventional reactivity. wikipedia.orgmasterorganicchemistry.com A significant area of interest is the development of novel catalytic systems that go beyond the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC). masterorganicchemistry.com

Furthermore, the aromatic chlorine atom, often considered a simple substituent, is being reimagined as a versatile handle for cross-coupling reactions. Research into palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, on the chlorobenzene (B131634) ring could allow for the introduction of diverse functional groups. nih.govnih.gov This would enable the synthesis of highly complex biaryl or amine structures. A novel reaction between benzyl (B1604629) azides and aryl azides, catalyzed by a photoactivated diruthenium complex, has been shown to produce aryl nitriles and anilines, showcasing the potential for unique, concerted redox processes. rsc.org Another emerging area is the palladium-catalyzed cross-coupling of azides with isocyanides to form unsymmetrical carbodiimides, a reaction that works with unactivated benzyl azides. rsc.org These advanced synthetic methods could transform 1-(azidomethyl)-2-chlorobenzene from a simple linker into a complex, multifunctional core structure.

Development of Sustainable Synthetic Methodologies

The synthesis of organic azides often involves reagents like sodium azide, which can lead to the formation of the toxic and explosive hydrazoic acid. researchgate.net A major future trend is the development of greener, safer, and more sustainable synthetic protocols.

Phase-transfer catalysis (PTC) represents a promising green methodology. researchgate.netcrdeepjournal.org By using a catalyst to shuttle the azide anion between an aqueous phase and an organic phase, PTC can enhance reaction rates, reduce the need for hazardous solvents, and simplify product purification. researchgate.netcrdeepjournal.org For example, the synthesis of a related compound, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, has been effectively achieved in a biphasic system using phase-transfer catalysis, resulting in a low environmental factor (e-factor). Another approach involves the development of novel catalytic systems, such as Cu2O–CuO–Cu–C nanocomposites, that enable the cross-coupling of sodium azide with aryl halides under base- and ligand-free conditions in green solvents. rsc.org The ultimate goal is to create processes that minimize waste, avoid dangerous intermediates, and operate under mild conditions.

Integration into Flow Chemistry and Automated Synthesis

The inherent hazards associated with azide chemistry make this compound an ideal candidate for integration into flow chemistry systems. asymchem.comeuropa.eu Continuous flow reactors offer significant safety advantages over traditional batch processing by minimizing the reaction volume at any given time, ensuring superior heat transfer, and eliminating headspace where explosive compounds like hydrazoic acid can accumulate. ucd.ieacs.org This technology enables the safe on-site, on-demand generation and immediate consumption of hazardous intermediates. acs.orgacs.org

| Synthesis Method | Key Advantages | Research Findings |

| Batch Synthesis | Suitable for large-scale production under controlled conditions. | A batch process for a similar azide yielded 94%, but requires significant engineering controls for safety. |

| Flow Chemistry | Enhanced safety for hazardous reactions, improved heat and mass transfer, easy automation and scalability. europa.eu | A microcapillary tube reactor was used to optimize the synthesis, improving the safety profile by avoiding headspace accumulation of hydrazoic acid. acs.org The process allows for the safe handling of energetic and potentially explosive substances like sodium azide. ucd.ie |

The coupling of flow chemistry with automated synthesis platforms is a particularly powerful emerging trend. vapourtec.comacs.org These systems use robotics and computer control to perform multistep syntheses, enabling the rapid generation of large and diverse chemical libraries for drug discovery and materials science. vapourtec.comresearchgate.netnih.gov By automating the synthesis of derivatives of this compound, researchers can efficiently explore a vast chemical space to identify molecules with desired properties, accelerating the pace of innovation. acs.orgchemspeed.com

Advancement of Functional Materials with Tailored Properties

The true potential of this compound lies in its role as a building block for advanced functional materials. The azide group is a powerful tool for covalent modification of surfaces and polymers via click chemistry. ajgreenchem.comgoogle.comnih.govpeptide.com This allows for the precise attachment of the molecule to various substrates, including nanoparticles, polymers, and biomolecules.

Future research will focus on creating "smart" or stimuli-responsive materials. acs.orgnih.gov For instance, by incorporating this building block into a polymer backbone, it could be possible to design materials that change their properties in response to external triggers like light, pH, or temperature. acs.orgnih.gov Researchers have demonstrated the synthesis of functional biodegradable polycarbonates by modifying a benzyl chloride-functionalized polymer with azide groups, which can then be further elaborated using click chemistry to attach other molecules like pyrene (B120774) or PEG. ibm.com Such materials could find applications in targeted drug delivery, sensors, and self-healing polymers.

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The future of this compound is inherently interdisciplinary, lying at the crossroads of synthetic chemistry, materials science, chemical engineering, and biology. acs.orgchemscene.com The synthesis of novel functional materials (materials science) is entirely dependent on the development of innovative synthetic reactions and purification techniques (chemistry). nih.govacs.org

For example, the use of this compound in bioconjugation to attach to peptides or proteins bridges the gap between synthetic chemistry and biomedicine. nih.govacs.org Its application in creating functional surfaces for electronic devices or sensors requires collaboration between chemists and materials scientists to control surface chemistry and device performance. nih.govacs.org The integration of its synthesis into automated flow systems is a clear example of the synergy between chemistry, robotics, and chemical engineering. acs.org This collaborative approach will be essential to unlock the full potential of this versatile molecule and translate laboratory discoveries into real-world applications.

Q & A

Q. What are the optimized synthetic routes for 1-(Azidomethyl)-2-chlorobenzene, and how do reaction conditions influence yield?

The compound can be synthesized via halogen-lithium exchange or Grignard reagent pathways. For example, Hart’s method involves reacting o-dichlorobenzene with nBuLi to generate a lithiated intermediate, followed by reaction with diethylphosphine to yield 1-(diethylphosphino)-2-chlorobenzene (50% yield) . Alternatively, Grignard intermediates (e.g., from o-bromo-chloro-benzene and Mg) can be coupled with electrophiles like PEt₂Cl . Key factors affecting yield include:

- Temperature control : Low-temperature conditions (−78°C) prevent side reactions during lithiation .

- Stoichiometry : Use of 1:1 equivalents of Grignard reagent and electrophile minimizes byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the azidomethyl derivative .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the azidomethyl group (δ ~3.5–4.0 ppm for CH₂N₃) and aromatic substitution pattern .

- HPLC : Purity assessment (>97%) using C18 columns with UV detection at 254 nm .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₇H₆ClN₃) .

- FT-IR : Azide stretch (~2100 cm⁻¹) confirms functional group integrity .

Q. How should researchers handle safety risks associated with the azide group?

- Thermal stability : Avoid temperatures >100°C to prevent explosive decomposition .

- Storage : Keep at 0–6°C in airtight containers under inert gas (N₂/Ar) .

- Waste disposal : Neutralize azides with aqueous NaNO₂ or Ce(SO₄)₂ before disposal to prevent hazardous residues .

Advanced Research Questions

Q. How does the azidomethyl group participate in 1,3-dipolar cycloadditions, and what are key mechanistic considerations?

The azide acts as a dipolarophile in Huisgen cycloadditions with alkynes or strained cycloalkynes. For example:

- Copper-catalyzed (CuAAC) : Forms 1,2,3-triazoles under mild conditions (room temperature, aqueous/organic solvent mix) .

- Strain-promoted (SPAAC) : Reacts with dibenzocyclooctynes without catalysts, useful for bioconjugation .

Mechanistic insights : - Electron-withdrawing groups (e.g., Cl in 2-chlorobenzene) enhance azide reactivity by lowering LUMO energy .

- Steric hindrance from the chlorobenzene ring may slow reaction kinetics, requiring longer reaction times .

Q. What computational models predict the compound’s reactivity in coordination chemistry?

- DFT calculations : Model metal-ligand interactions (e.g., with Pd or Cu) to predict stability of coordination complexes. The Cl substituent increases Lewis acidity, favoring chelation .

- QSPR models : Correlate Hammett σ constants (σₚ for Cl = +0.23) with reaction rates in cross-coupling reactions .

- Molecular docking : Predict binding affinity with biological targets (e.g., enzymes), though mutagenicity risks require validation .

Q. How do structural modifications (e.g., trifluoromethyl or nitro substituents) alter properties?

Comparative studies of analogs like 2-azido-1-chloro-4-(trifluoromethyl)benzene (Mol. Formula C₇H₄ClF₃N₃) reveal:

- Electron-withdrawing effects : CF₃ groups increase thermal stability but reduce solubility in polar solvents .

- Reactivity : Nitro substituents (e.g., in 1-chloro-2,4-dinitrobenzene) enhance electrophilicity, accelerating SNAr reactions .

- Crystallography : Halogen bonding (Cl···N interactions) influences crystal packing and melting points .

Q. What contradictions exist in literature regarding azide stability, and how can they be resolved?

- Contradiction : Some studies report azide decomposition at 25°C , while others suggest stability up to 50°C .

- Resolution : Stability depends on substituents. Electron-donating groups (e.g., methyl) reduce stability, while electron-withdrawing groups (Cl, NO₂) enhance it . Always validate stability via TGA/DSC before scaling reactions .

Q. How is this compound used in synthesizing bioactive molecules or materials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.